9,12,15,18,21-Tetracosapentaenoic acid is a very long-chain omega-3 fatty acid characterized by its molecular formula and a molecular weight of 358.56 g/mol. It is recognized for its five double bonds located at positions 9, 12, 15, 18, and 21 of the carbon chain. This compound is classified as a polyunsaturated fatty acid and falls under the category of very long-chain fatty acids, which are organic compounds with aliphatic tails containing at least 22 carbon atoms .
The synthesis of 9,12,15,18,21-Tetracosapentaenoic acid can be achieved through several methods. One common approach involves the elongation of shorter chain omega-3 fatty acids such as eicosapentaenoic acid. This process typically employs enzymatic reactions facilitated by specific desaturases and elongases that introduce double bonds and extend the carbon chain length.
Technical details regarding synthesis often include:
The molecular structure of 9,12,15,18,21-Tetracosapentaenoic acid can be represented in various formats:
O=C(O)CCCCCCCC=CCC=CCC=CCC=CCC=CCC
InChI=1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-23H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,13-12-,16-15-
.As a polyunsaturated fatty acid, 9,12,15,18,21-Tetracosapentaenoic acid participates in various biochemical reactions:
These reactions are crucial for understanding the metabolic pathways involving omega-three fatty acids and their physiological impacts .
The mechanism of action for 9,12,15,18,21-Tetracosapentaenoic acid involves several physiological processes:
Data indicate that this fatty acid may exert diverse effects on cellular signaling pathways and gene expression related to inflammation and metabolism .
9,12,15,18,21-Tetracosapentaenoic acid is typically found in a liquid state at room temperature due to its long carbon chain and multiple double bonds. It is sensitive to light and air; therefore it should be stored under inert conditions or in a freezer to maintain stability.
The compound exhibits:
Relevant analyses often involve assessing its stability under various conditions (light exposure, temperature variations) to ensure quality for scientific applications .
The scientific uses of 9,12,15,18,21-Tetracosapentaenoic acid include:
Research has also highlighted its significance in understanding the biological effects of dietary fats derived from marine sources .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2